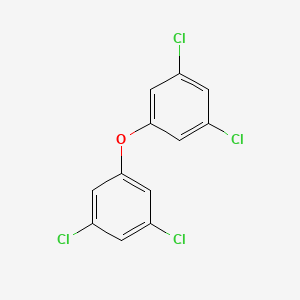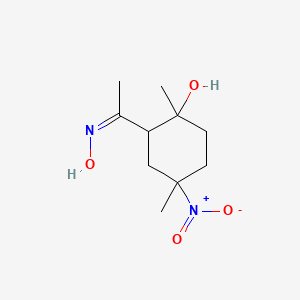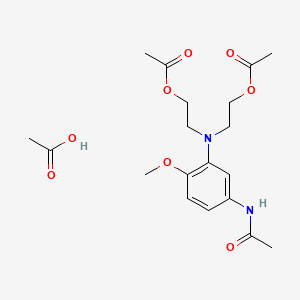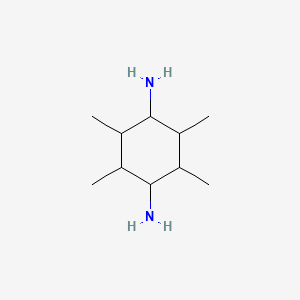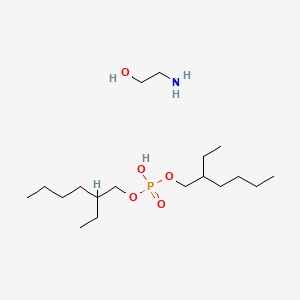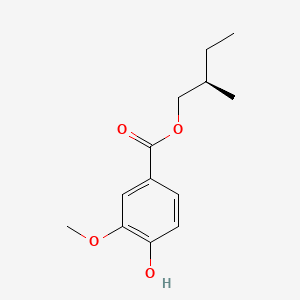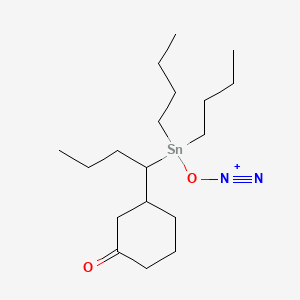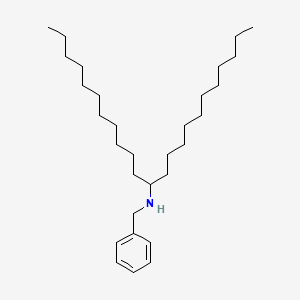
Isopentyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl nicotinate can be synthesized through a Fischer esterification reaction. This involves the reaction of isopentyl alcohol with nicotinic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux. The ester product is separated from the reaction mixture by distillation and purified to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Isopentyl nicotinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isopentyl alcohol and nicotinic acid.
Oxidation: The isopentyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nicotinate moiety can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isopentyl alcohol and nicotinic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives of nicotinic acid.
Scientific Research Applications
Isopentyl nicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its nicotinic acid component, which is known for its role in lipid metabolism and cardiovascular health.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals, due to its potential skin penetration and vasodilatory effects.
Mechanism of Action
Isopentyl nicotinate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Butyl nicotinate
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties. The isopentyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications where membrane penetration is desired.
Comparison with Similar Compounds
- Methyl nicotinate: More hydrophilic and less lipophilic compared to isopentyl nicotinate.
- Ethyl nicotinate: Intermediate properties between methyl and this compound.
- Butyl nicotinate: More lipophilic than this compound, with different applications in formulations.
Properties
CAS No. |
50917-69-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methylbutyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)5-7-14-11(13)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3 |
InChI Key |
AEXUAOSTRZAKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





